2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide
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Overview
Description
2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide is a complex organic compound that features a cyano group, a thiophene ring, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide typically involves the following steps:
Formation of the Tetrahydropyridine Ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents like sodium cyanide or potassium cyanide.
Attachment of the Thiophene Ring: This step involves the coupling of the thiophene ring to the tetrahydropyridine core, often using palladium-catalyzed cross-coupling reactions.
Formation of the Phenylacetamide Moiety: The final step involves the acylation of the intermediate compound with phenylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Solvent-free methods and green chemistry principles may also be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group and the phenylacetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium cyanide, potassium cyanide, phenylacetyl chloride.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Amino derivatives of the cyano group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
Pathway Modulation: It can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide
- 2-(3-cyano-6-(thiophen-2-yl)-4,4’-bipyridin-2-yloxy)acetohydrazide
Uniqueness
- Structural Features : The presence of both a thiophene ring and a phenylacetamide moiety in 2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide provides unique electronic and steric properties that differentiate it from similar compounds.
- Reactivity : The compound’s ability to undergo diverse chemical reactions, including oxidation, reduction, and substitution, makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C18H15N3O2S2 |
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Molecular Weight |
369.5 g/mol |
IUPAC Name |
2-[(5-cyano-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C18H15N3O2S2/c19-10-14-13(15-7-4-8-24-15)9-16(22)21-18(14)25-11-17(23)20-12-5-2-1-3-6-12/h1-8,13H,9,11H2,(H,20,23)(H,21,22) |
InChI Key |
WAIBRZJHGASWNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=C(NC1=O)SCC(=O)NC2=CC=CC=C2)C#N)C3=CC=CS3 |
Origin of Product |
United States |
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